molecular formula C13H11BrN2O B7536973 3-bromo-N-(3-methylpyridin-2-yl)benzamide

3-bromo-N-(3-methylpyridin-2-yl)benzamide

Cat. No. B7536973
M. Wt: 291.14 g/mol
InChI Key: VXNYYWHWSXBLEH-UHFFFAOYSA-N
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Description

3-bromo-N-(3-methylpyridin-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of benzamides and is synthesized through a specific method.

Scientific Research Applications

3-bromo-N-(3-methylpyridin-2-yl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel drugs. Additionally, this compound has been used as a tool in the study of various biological processes, including protein-protein interactions and enzyme activity.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-methylpyridin-2-yl)benzamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of specific enzymes or proteins involved in inflammation and tumor growth. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and anti-tumor effects in vitro and in vivo. Additionally, this compound has been found to modulate the activity of specific enzymes and proteins involved in these processes. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(3-methylpyridin-2-yl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study specific biological processes in a targeted manner. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 3-bromo-N-(3-methylpyridin-2-yl)benzamide. One area of interest is the development of novel drugs based on this compound for the treatment of inflammatory and tumor-related diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Another potential direction for research is the development of more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-bromo-N-(3-methylpyridin-2-yl)benzamide involves a multi-step process. Firstly, 3-bromo-2-nitroaniline is reacted with 3-methylpyridine-2-carboxylic acid to form the corresponding amide. The amide is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound. This synthesis method has been optimized to yield high purity and yield of the product.

properties

IUPAC Name

3-bromo-N-(3-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-4-3-7-15-12(9)16-13(17)10-5-2-6-11(14)8-10/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNYYWHWSXBLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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